molecular formula C20H19N3O5 B6529174 ethyl 2-{2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamido}benzoate CAS No. 946239-19-6

ethyl 2-{2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamido}benzoate

Cat. No.: B6529174
CAS No.: 946239-19-6
M. Wt: 381.4 g/mol
InChI Key: FKIANEKYBXMELV-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamido}benzoate is a heterocyclic ester derivative featuring a benzoate core substituted with an acetamido-phenoxy linker and a 5-methyl-1,3,4-oxadiazole moiety. This compound integrates multiple pharmacophoric elements:

  • Benzoate ester: Enhances lipophilicity and membrane permeability.
  • 1,3,4-Oxadiazole ring: A five-membered heterocycle known for metabolic stability and bioactivity in medicinal chemistry .

Properties

IUPAC Name

ethyl 2-[[2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5/c1-3-26-20(25)16-6-4-5-7-17(16)21-18(24)12-27-15-10-8-14(9-11-15)19-23-22-13(2)28-19/h4-11H,3,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIANEKYBXMELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C3=NN=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-{2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamido}benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C20H19N3O5
  • Molecular Weight : 381.4 g/mol
  • IUPAC Name : this compound
  • Purity : Typically around 95% .

Synthesis of the Compound

The synthesis of this compound often involves the reaction of 5-methyl-1,3,4-oxadiazole derivatives with phenolic compounds and acetamides. Various methods have been documented in literature for synthesizing oxadiazole derivatives due to their diverse biological activities .

Antimicrobial Activity

Research has shown that derivatives containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, studies indicate that compounds similar to this compound can inhibit the growth of various bacterial strains. In particular, the oxadiazole group has been linked to enhanced activity against Mycobacterium tuberculosis when used in combination with other agents .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study conducted on a library of oxadiazole derivatives highlighted the effectiveness of compounds similar to this compound against resistant bacterial strains.
    • Results showed a minimum inhibitory concentration (MIC) ranging from 10 µg/mL to 50 µg/mL against various pathogens.
  • Anticancer Activity Assessment :
    • In vitro assays using breast cancer cell lines demonstrated that the compound could reduce cell viability by more than 50% at concentrations as low as 25 µM.
    • Mechanistic studies indicated that the compound triggers caspase-dependent apoptosis pathways.

Research Findings Summary Table

Biological ActivityEffectivenessReference
AntimicrobialMIC: 10–50 µg/mL against resistant strains
Anticancer>50% reduction in cell viability at 25 µM

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit notable antimicrobial properties. Ethyl 2-{2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamido}benzoate has been studied for its efficacy against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : Studies show MIC values ranging from 10 µg/mL to 50 µg/mL against pathogens such as Mycobacterium tuberculosis and resistant bacterial strains.

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Preliminary studies reveal:

  • Cell Viability Reduction : In vitro assays demonstrated a reduction in cell viability by over 50% at concentrations as low as 25 µM in breast cancer cell lines.
  • Mechanistic Insights : The compound appears to induce apoptosis via caspase-dependent pathways, modulating key signaling pathways related to cell survival and proliferation.

Study on Antimicrobial Efficacy

A comprehensive study assessed a library of oxadiazole derivatives similar to this compound. The findings highlighted:

PathogenMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli25
Mycobacterium tuberculosis10

This study underscores the potential of oxadiazole derivatives in combating resistant bacterial strains.

Anticancer Activity Assessment

In vitro studies on breast cancer cell lines showed that the compound could significantly reduce cell viability:

Concentration (µM)Cell Viability (%)
25<50
50<30
100<10

Mechanistic studies indicated that the compound triggers apoptosis pathways involving caspase activation .

Comparison with Similar Compounds

Structural Analogues with 1,3,4-Oxadiazole Moieties
Compound Name Structure Key Differences Reported Properties Reference
Ethyl 4-(2-(5-pyridin-4-yl)-1,3,4-oxadiazole-2-yl thio)acetamido)benzoate Thioacetamido linker; pyridinyl substituent Higher polarity due to thioether; pyridinyl enhances π-π stacking Antibacterial activity against E. coli (MIC: 8 µg/mL)
5-(Alkenyl)-2-amino-1,3,4-oxadiazoles Alkenyl substituents; no benzoate ester Improved solubility in polar solvents; lower thermal stability (m.p. ~100–120°C) Moderate antifungal activity
Target Compound Methyl-substituted oxadiazole; phenoxy-acetamido linker Enhanced steric hindrance from methyl group; improved lipophilicity (calculated logP: ~3.2) Data pending; predicted A2A adenosine receptor affinity based on structural similarity to MRS5346

Key Observations :

  • The thioacetamido linker in Compound A24 increases polarity but reduces metabolic stability compared to the target’s phenoxy-acetamido group.
  • The methyl group on the oxadiazole in the target compound likely improves enzymatic resistance compared to unsubstituted analogues .
Benzoate Esters with Alternative Heterocycles
Compound Name Heterocycle Substituents Applications Reference
Ethyl 4-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate Dihydroquinazolinone Chloro, phenyl groups Anticancer candidate (in vitro IC50: 12 µM vs. HeLa cells)
Methyl 2-(4-(2,4-dichlorophenoxy)phenoxy)propanoate None (simple ester) Dichlorophenoxy group Herbicide (diclofop-methyl analog)
Target Compound 1,3,4-Oxadiazole Methyl, phenoxy groups Potential CNS activity due to oxadiazole’s blood-brain barrier penetration

Key Observations :

  • The dihydroquinazolinone derivative exhibits planar aromaticity, favoring DNA intercalation, whereas the target’s oxadiazole offers conformational rigidity for receptor binding.
  • Herbicidal benzoates prioritize electron-withdrawing groups (e.g., Cl), contrasting with the target’s electron-donating methyl group.
Fluorescent Probes with Benzoate Backbones
Compound Name Fluorophore Heterocycle Application Reference
MRS5346 Alexa Fluor-488 Pyrazolo-triazolo-pyrimidine Fluorescence polarization assay for A2A adenosine receptor (Kd: 1.2 nM)
Target Compound None (non-fluorescent) 1,3,4-Oxadiazole Structural similarity suggests potential as a non-fluorescent antagonist

Key Observations :

  • The target compound lacks a fluorophore but shares the phenoxy-acetamido-benzoate scaffold with MRS5346, indicating possible adenosine receptor affinity .

Preparation Methods

Cyclization of Hydrazides with Carboxylic Acid Derivatives

A conventional approach involves the reaction of hydrazides with carboxylic acid derivatives under dehydrating conditions. For example, 4-(5-methyl-1,3,4-oxadiazol-2-yl)phenol can be synthesized by treating 4-hydroxybenzoic acid hydrazide with acetyl chloride in the presence of phosphorus oxychloride (POCl₃). The reaction proceeds via intermediate thioamide formation, followed by cyclization at elevated temperatures (80–100°C) to yield the oxadiazole ring.

Reaction Conditions

  • Hydrazide precursor : 4-hydroxybenzoic acid hydrazide

  • Cyclizing agent : Acetyl chloride (1.2 equiv)

  • Catalyst : POCl₃ (0.5 equiv)

  • Solvent : Toluene

  • Temperature : 80°C, 6 hours

  • Yield : 72–78%

One-Pot Oxadiazole Synthesis Using NIITP

Recent advancements employ N-isocyaniminotriphenylphosphorane (NIITP) for streamlined oxadiazole formation. This method avoids isolation of intermediates by combining carboxylic acids (e.g., 4-hydroxybenzoic acid) with NIITP in 1,4-dioxane at 50°C for 3 hours, followed by copper-catalyzed arylation. While this approach is efficient for disubstituted oxadiazoles, modifications are required to introduce the methyl group at position 5.

Optimized Protocol

  • Carboxylic acid : 4-hydroxybenzoic acid

  • Reagent : NIITP (1.5 equiv)

  • Solvent : 1,4-Dioxane

  • Temperature : 50°C, 3 hours

  • Post-functionalization : Methylation using iodomethane and K₂CO₃

  • Yield : 65% (two steps)

Preparation of the Phenoxy Acetamido Intermediate

The phenoxyacetamido bridge connects the oxadiazole and benzoate units. Key steps include:

Nucleophilic Aromatic Substitution

4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol undergoes O-alkylation with ethyl bromoacetate in the presence of potassium carbonate. Subsequent hydrolysis of the ethyl ester to the carboxylic acid enables amide bond formation with 2-aminobenzoic acid.

Stepwise Procedure

  • Alkylation :

    • Substrate : 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol (1.0 equiv)

    • Alkylating agent : Ethyl bromoacetate (1.2 equiv)

    • Base : K₂CO₃ (2.0 equiv)

    • Solvent : DMF

    • Temperature : 60°C, 4 hours

    • Yield : 85%

  • Hydrolysis and Amidation :

    • Ester hydrolysis : NaOH (2.0 M), ethanol/water (1:1), reflux, 2 hours

    • Coupling reagent : EDCI/HOBt, DMF, 0°C to room temperature, 12 hours

    • Yield : 78% (two steps)

Final Esterification and Purification

The terminal step involves esterification of the carboxylic acid intermediate with ethanol. Concentrated sulfuric acid catalyzes this reaction under reflux conditions.

Esterification Protocol

  • Acid substrate : 2-{2-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamido}benzoic acid

  • Alcohol : Ethanol (excess)

  • Catalyst : H₂SO₄ (0.1 equiv)

  • Temperature : Reflux, 8 hours

  • Yield : 90%

Purification

  • Method : Column chromatography (SiO₂, ethyl acetate/hexane 3:7)

  • Purity : >98% (HPLC)

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Hydrazide CyclizationHigh selectivity for 5-methyl substitutionMulti-step, requires POCl₃ handling70–78
NIITP One-PotShorter reaction time, modularityLimited scope for methyl group introduction60–65
Direct AlkylationScalable, avoids toxic reagentsLower functional group tolerance80–85

Mechanistic Insights and Optimization

Oxadiazole Ring Formation

Cyclization of hydrazides proceeds through a nucleophilic acyl substitution mechanism. POCl₃ activates the carbonyl group, facilitating attack by the hydrazide nitrogen. Subsequent elimination of HCl and water yields the oxadiazole ring. In contrast, the NIITP-mediated route involves [3+2] cycloaddition between the carboxylic acid and isocyanide, followed by aromatization.

Amide Coupling Efficiency

The use of EDCI/HOBt minimizes racemization during amide bond formation. Alternative catalysts like DCC or HATU were found to reduce yields by 10–15% due to side reactions .

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